7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one
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Overview
Description
7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a methyl group at the 2nd position, and a phenoxy group at the 3rd position of the chromone core.
Mechanism of Action
Target of Action
The primary targets of 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for breaking down acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO B is involved in the breakdown of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition prevents the breakdown of neurotransmitters, leading to an increase in their levels in the synaptic cleft. The increased levels of these neurotransmitters can enhance neuronal communication and potentially improve symptoms related to neurodegenerative diseases .
Biochemical Pathways
Similarly, by inhibiting MAO B, it prevents the breakdown of dopamine, enhancing dopaminergic signaling .
Pharmacokinetics
Similar compounds have been shown to interact with cytochrome p450 enzymes, which play a key role in drug metabolism . These interactions can influence the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The inhibition of AChE, BChE, and MAO B by this compound leads to increased levels of acetylcholine and dopamine in the brain . This can result in enhanced neuronal communication and potential improvements in symptoms related to neurodegenerative diseases, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromone core. This can be achieved through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the chromone core with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of Phenoxy Group: The phenoxy group can be introduced through a similar nucleophilic substitution reaction, where the chromone core reacts with phenol in the presence of a base.
Methylation: The methyl group at the 2nd position can be introduced through a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and phenoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromone core. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and phenoxy groups. Common reagents include alkyl halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide and potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromone derivatives.
Scientific Research Applications
7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds have similar structural features but differ in their functional groups, leading to different biological activities.
4-aminomethyl-7-benzyloxy-2H-chromen-2-one: This compound has a similar chromone core but different substituents, affecting its pharmacological properties.
Uniqueness
7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to its specific combination of benzyloxy, methyl, and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-3-phenoxy-7-phenylmethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-16-23(27-18-10-6-3-7-11-18)22(24)20-13-12-19(14-21(20)26-16)25-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNILGGMBKXXYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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